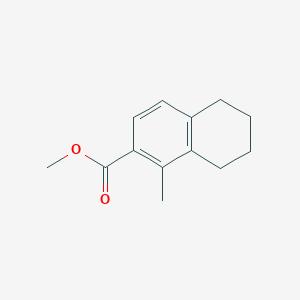

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.:

Cat. No.: VC15976829

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O2 |

|---|---|

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C13H16O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | NCHQZUUBIFDOPY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=C1CCCC2)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate features a bicyclic framework comprising a benzene ring fused to a partially saturated cyclohexane ring (positions 5–8). The 1-position hosts a methyl group (-CH₃), while the 2-position is substituted with a methoxycarbonyl moiety (-COOCH₃). The compound’s canonical SMILES string, CC1=C(C=CC2=C1CCCC2)C(=O)OC, confirms this arrangement.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₂ | |

| Molecular Weight | 204.26 g/mol | |

| IUPAC Name | methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| InChI Key | NCHQZUUBIFDOPY-UHFFFAOYSA-N | |

| PubChem CID | 45096895 |

The compound’s tetrahydronaphthalene core imports rigidity, while the ester group enhances solubility in polar organic solvents. Computational models predict a planar benzene ring and a puckered cyclohexane moiety, with the methyl group inducing steric hindrance at the 1-position .

Synthesis and Reaction Pathways

Established Methods for Analogous Compounds

While no direct synthesis protocol exists for methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate, related tetrahydronaphthalene carboxylates are synthesized via:

-

Friedel-Crafts Acylation: Electrophilic substitution on tetralin derivatives using acyl chlorides, followed by esterification .

-

Palladium-Catalyzed Carbonylation: As demonstrated for methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, which employs Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane, and CO under triethylamine mediation .

-

Hydrogenation of Naphthalene Derivatives: Partial hydrogenation of methyl naphthalene-2-carboxylates over transition metal catalysts (e.g., PtO₂) .

Proposed Synthesis Route

A plausible route for the target compound involves:

-

Methylation of 5,6,7,8-Tetrahydronaphthalen-1-ol: Using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

-

Carboxylation at Position 2: Via directed ortho-metalation (DoM) with LDA (lithium diisopropylamide), followed by quenching with methyl chloroformate (ClCO₂CH₃).

Reaction yield optimization would require screening catalysts and solvents, with DMF and THF being candidates based on analogous reactions .

Physicochemical and Spectroscopic Characteristics

Predicted Spectral Data

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester stretch).

-

NMR (¹H):

-

MS (EI): Molecular ion peak at m/z 204.1 (M⁺), with fragments at 189.1 (M⁺–CH₃) and 145.0 (M⁺–COOCH₃).

Thermodynamic Properties

-

LogP: Estimated at 2.7–3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Solubility: Poor in water (<0.1 mg/mL); soluble in ethanol, DMSO, and dichloromethane.

Challenges and Future Directions

Knowledge Gaps

-

Biological Activity: No in vitro or in vivo data exist for this compound. Screening against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α, IL-6) is warranted.

-

Synthetic Scalability: Current routes are hypothetical; optimizing atom economy and reducing Pd-catalyst costs are critical for industrial adoption .

Computational Modeling Opportunities

-

QSAR Studies: Correlating substituent effects (e.g., methyl vs. ethyl groups) with bioactivity.

-

Docking Simulations: Predicting binding affinity to COX-2 or dopamine receptors .

Derivative Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume